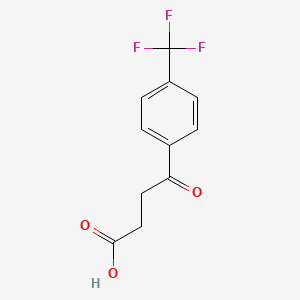

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid is a compound that is structurally characterized by the presence of a trifluoromethylphenyl group attached to a butyric acid moiety with an oxo group at the fourth position. This structure is similar to the derivatives and analogs discussed in the provided papers, which include various substituted phenyl groups and modifications at the butyric acid segment .

Synthesis Analysis

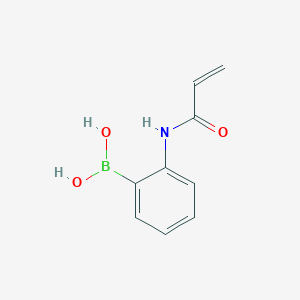

The synthesis of related compounds often involves catalytic processes or reactions with different reagents. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been used as a catalyst for dehydrative amidation between carboxylic acids and amines, which could potentially be applied to the synthesis of amide derivatives of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid . Additionally, the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives has been reported, which shares a similar core structure with the target compound . Another related synthesis involves the reaction of pentafluoroacetophenone with dimethyl oxalate, which could be adapted for the synthesis of trifluoromethylphenyl-substituted butyric acids .

Molecular Structure Analysis

The molecular structure of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid and its derivatives can be analyzed using spectroscopic methods such as NMR and IR spectroscopy, as demonstrated for similar compounds . The crystal structures of related compounds have been studied, revealing the influence of hydrogen bonding and weak interactions on the crystal packing . These studies can provide insights into the molecular conformation and intermolecular interactions of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid.

Chemical Reactions Analysis

The chemical reactivity of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid can be inferred from the reactions of structurally similar compounds. For example, the formation of complexes with transition metal ions has been observed for an analog, which suggests that the carboxylate group in the target compound could also act as a bidentate ligand . The thermal cyclization and decarbonylation reactions of related esters indicate potential pathways for the transformation of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid can be predicted based on Density Functional Theory (DFT) calculations, as performed for similar compounds . These properties include electronic structure, vibrational spectra, and thermodynamic parameters. The compound's reactivity can be assessed using descriptors such as softness, electrophilicity, and the HOMO-LUMO gap . Additionally, the paramagnetic properties and potential for ferromagnetic interactions can be explored through magnetic studies, as done for complexes of related compounds .

Aplicaciones Científicas De Investigación

1. Oxidation of 4-Oxo-4-arylbutanoic Acids by N-bromophthalimide

- Application Summary: This study investigated the kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N-bromophthalimide in an aqueous acetic acid medium .

- Methods and Procedures: The reaction was carried out in an aqueous acetic acid medium at 30°C. The total reaction is second-order, first-order each in oxidant and substrate .

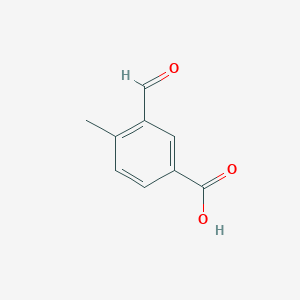

- Results and Outcomes: The oxidation rate increases linearly with [H?], establishing the hypobromous acidium ion, H2O?Br, as the reactive species . The order of reactivity among the studied 4-oxoacids is: 4-methoxy[4-methyl[4-phenyl[4-H[4-Cl[4-Br[3-NO2 .

2. Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate

- Application Summary: This study investigated the kinetics and thermodynamics of the oxidation of 4-oxo-4-phenyl butanoic acid by Tripropylammonium fluorochromate in an aqueous acetic acid medium .

- Methods and Procedures: The reaction was carried out in an acetic acid-water medium in the presence of perchloric acid. The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H + ] .

- Results and Outcomes: From the observed kinetic results, a suitable mechanism has been proposed .

Safety And Hazards

Propiedades

IUPAC Name |

4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-7(2-4-8)9(15)5-6-10(16)17/h1-4H,5-6H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTRBFQQDDYMFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598229 |

Source

|

| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid | |

CAS RN |

58457-56-0 |

Source

|

| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Azabicyclo[4.3.1]decane](/img/structure/B1342603.png)

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)